"synthesis pathway for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline"
"synthesis pathway for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline"
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Introduction
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted nitroaniline core coupled with a methylpiperazine moiety, is prevalent in a range of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is grounded in well-established chemical principles and supported by analogous transformations reported in the scientific literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline, points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This strategy involves the displacement of a suitable leaving group on a substituted nitroaniline precursor by 1-methylpiperazine.
The most viable precursor for this transformation is 5-Chloro-2-methyl-4-nitroaniline . The rationale for this choice is based on the following key considerations:
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Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group para to the chlorine atom and an activating amino group ortho to the chlorine significantly facilitates the SNAr reaction. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[1][2][3]
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Availability of Starting Material: 5-Chloro-2-methyl-4-nitroaniline is a commercially available and relatively inexpensive starting material, making the synthesis economically viable for large-scale production.[4][5]
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Selectivity: The substitution is expected to occur selectively at the carbon bearing the chlorine atom due to the strong activation provided by the flanking nitro and amino groups.
The overall synthetic strategy is therefore a two-step process, commencing with the synthesis of the 5-Chloro-2-methyl-4-nitroaniline precursor, followed by the crucial SNAr reaction with 1-methylpiperazine.
Synthesis of the Precursor: 5-Chloro-2-methyl-4-nitroaniline
While commercially available, understanding the synthesis of 5-Chloro-2-methyl-4-nitroaniline provides deeper insight into the overall process. A common route involves the nitration and subsequent chlorination of an appropriate aniline or toluidine derivative. For instance, a plausible route could start from 2-methylaniline (o-toluidine). The synthesis of a related compound, 2-methyl-4-nitrophenylamine, involves the protection of the amino group via acetylation, followed by nitration and subsequent deprotection.[6][7] A similar strategy could be adapted, incorporating a chlorination step.
Core Synthesis: Nucleophilic Aromatic Substitution
The pivotal step in the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is the nucleophilic aromatic substitution reaction between 5-Chloro-2-methyl-4-nitroaniline and 1-methylpiperazine.
Reaction Mechanism
The reaction proceeds via a classic SNAr mechanism, which involves two main steps:
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Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient carbon atom of the aromatic ring that is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
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Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline via SNAr.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This protocol is based on established procedures for similar SNAr reactions.[8]
Materials and Reagents:
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5-Chloro-2-methyl-4-nitroaniline
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1-Methylpiperazine
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N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
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Potassium carbonate (K2CO3) or Triethylamine (TEA)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq).
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Addition of Reagents: Add anhydrous DMF or NMP to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq) as a base.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF/NMP and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline as a solid.
Data Presentation
| Parameter | Value |
| Molecular Formula | C12H18N4O2 |
| Molecular Weight | 250.30 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 152-155 °C[9] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted)[8] |
| pKa | 7.35 ± 0.42 (Predicted)[8] |
Characterization
The structure and purity of the synthesized 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline should be confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the successful incorporation of the methylpiperazine moiety.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
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Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is efficiently achieved through a nucleophilic aromatic substitution reaction. The use of the readily available starting material, 5-Chloro-2-methyl-4-nitroaniline, and the robust SNAr methodology makes this a practical and scalable route for the production of this important pharmaceutical intermediate. The detailed protocol provided in this guide serves as a reliable starting point for researchers in the field, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- Ningbo Inno Pharmchem Co., Ltd. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
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- Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- ChemicalBook. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2.
- National Institutes of Health. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC.
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- Echemi.
- BLDpharm. 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
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- Google Patents. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
- YouTube. 34.
- ACS Publications.
- National Institutes of Health. 2-Chloro-5-nitroaniline - PMC.
- Haihang Industry. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
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